4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride
Description
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is a piperidine derivative substituted with a fluorinated pyrazole ring. The compound features a piperidine core (a six-membered amine ring) linked to a 1-methyl-4-fluoro-1H-pyrazole moiety at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C9H15ClFN3 |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4-(4-fluoro-1-methylpyrazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H14FN3.ClH/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
InChI Key |
PWULFIXWCYAUNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CCNCC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis
The 4-fluoro-1-methyl-1H-pyrazole core is typically synthesized via cyclocondensation of fluorinated diketones or β-keto esters with methyl hydrazine. For example, 2,2-difluoroacetyl halides react with α,β-unsaturated esters under basic conditions to form intermediates that cyclize with methyl hydrazine, yielding fluoropyrazoles with minimal isomer formation. This method, adapted from Patent CN111362874B, achieves a 95:5 isomer ratio through controlled temperature (-30°C to -20°C) and potassium iodide catalysis.
Piperidine Coupling Strategies
Coupling the pyrazole to piperidine employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. In SNAr, a halogen (e.g., bromine) at the pyrazole’s 3-position is displaced by piperidine, facilitated by the electron-withdrawing fluorine at position 4. Alternatively, Suzuki-Miyaura coupling links boronic acid-functionalized pyrazoles to halogenated piperidines, though saturated piperidine rings necessitate specialized catalysts.
Stepwise Synthesis and Optimization
Intermediate Preparation
Step 1: Synthesis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole
Bromination of 4-fluoro-1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane yields the 3-bromo derivative. Optimization at 0°C minimizes polybromination, achieving >85% purity.
Step 2: Piperidine Coupling via SNAr
Piperidine (1.2 eq) reacts with 3-bromo-4-fluoro-1-methyl-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (2 eq) neutralizes HBr, driving the reaction to 78% yield.
Hydrochloride Salt Formation
The free base, 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidine, is treated with HCl gas in ethanol, precipitating the hydrochloride salt. Recrystallization from 40% ethanol-water enhances purity to >99.5%.
Catalytic Systems and Reaction Conditions
| Parameter | SNAr Method | Cyclization Method |
|---|---|---|
| Catalyst | None | KI (1.5 eq) |
| Temperature | 80°C | -30°C to 85°C |
| Yield | 78% | 75.9% |
| Isomer Ratio | N/A | 95:5 |
The cyclization route (Patent CN111362874B) employs potassium iodide to enhance regioselectivity, reducing 5-isomer formation to 5%. In contrast, SNAr avoids catalysts but requires higher temperatures.
Purification and Characterization
Recrystallization Protocols
Crude 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is dissolved in refluxing 40% ethanol-water (v/v) and cooled to 10°C, yielding 75.8–75.9% recovery. This step removes residual methyl hydrazine and inorganic salts.
Spectroscopic Data
- 1H NMR (400 MHz, D2O) : δ 7.82 (s, 1H, pyrazole-H), 3.70–3.65 (m, 2H, piperidine-H), 3.20–3.15 (m, 2H), 2.95 (s, 3H, N-CH3), 2.10–1.90 (m, 4H).
- Melting Point : 214–216°C (decomposition).
Comparative Analysis of Methodologies
The SNAr method offers modularity but lower yields due to competing side reactions. Cyclization, while efficient, demands stringent temperature control. Industrial-scale production favors cyclization for its fewer steps and higher regioselectivity.
Industrial-Scale Production Considerations
Large batches utilize continuous flow reactors for the exothermic cyclization step, maintaining -30°C via cryogenic cooling. Patent CN111362874B reports a 334.2 g batch with 75.9% yield, highlighting scalability.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring undergoes typical alkylation and acylation reactions. These reactions are often performed under mild conditions to preserve the fluoropyrazole moiety.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-Alkylated piperidine derivatives (e.g., N-methyl-4-(4-fluoro-1-methyl-pyrazol-3-yl)piperidine) |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acylated derivatives (e.g., N-acetyl-4-(4-fluoro-1-methyl-pyrazol-3-yl)piperidine) |
Key Observations :
-
Alkylation typically proceeds at room temperature with high yields (>80%).
-
Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride.
Nucleophilic Substitution at the Pyrazole Ring
The fluorine atom at the pyrazole’s 4-position is susceptible to nucleophilic substitution under basic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Fluorine Replacement | NaN₃, DMSO, 80°C | 4-Azido-1-methyl-pyrazole-piperidine derivatives |
| Thiophenol, K₂CO₃, DMF | 4-(Phenylthio)-1-methyl-pyrazole-piperidine derivatives |
Key Observations :
-
Fluorine displacement is regioselective due to electron-withdrawing effects of adjacent nitrogen atoms.
-
Substitution with soft nucleophiles (e.g., thiophenol) requires polar aprotic solvents.
Oxidation and Reduction
The piperidine ring and pyrazole moiety exhibit distinct redox behaviors.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Piperidine Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Piperidine N-oxide derivatives |
| Pyrazole Reduction | H₂ (1 atm), Pd/C, MeOH | Partially saturated pyrazoline intermediates (limited stability) |
Key Findings :
-
Oxidation of the piperidine ring does not affect the fluoropyrazole group.
-
Pyrazole reduction is challenging due to aromatic stabilization; harsh conditions lead to decomposition.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Intramolecular Cyclization | POCl₃, toluene, reflux | Tricyclic derivatives (e.g., pyrazolo[3,4-b]piperidines) |
| Condensation | Aldehydes, AcOH, Δ | Schiff base-linked conjugates |
Mechanistic Insights :
-
Cyclization reactions exploit the proximity of the piperidine amine and pyrazole electrophilic sites.
-
Schiff base formation is reversible and pH-dependent.
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent transformations.
| Condition | Behavior |
|---|---|
| pH < 3 | Stable protonated piperidine; fluoropyrazole remains inert |
| pH 7–9 | Deprotonation of piperidine facilitates nucleophilic reactions |
| pH > 10 | Risk of pyrazole ring hydrolysis |
Applications :
-
The compound’s solubility in acidic buffers makes it suitable for bioorthogonal chemistry.
Comparative Reactivity with Analogues
Structural analogs exhibit variations in reaction outcomes:
Stability Under Synthetic Conditions
Critical stability parameters include:
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
Photostability : Stable under UV light (λ > 300 nm).
-
Hydrolytic Stability : Resistant to hydrolysis at pH 4–8 (24-h study).
Industrial-Scale Considerations
Process optimization highlights:
-
Catalysis : Pd/C accelerates hydrogenation steps without side reactions.
-
Solvent Selection : DMF > DMSO for substitution reactions (yield improvement: 15%).
Scientific Research Applications
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the piperidine ring contributes to its overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
- 4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride : Contains a pyrazole ring substituted with fluorine (4-position) and a methyl group (1-position), attached to the piperidine core.
- Paroxetine Hydrochloride (USP) : Features a piperidine ring substituted with a 4-fluorophenyl group and a benzodioxol-methyloxy side chain. The absence of a pyrazole and presence of a bulky benzodioxol group differentiate it structurally .
- 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (CAS 2702587-75-3) : Lacks the fluorine atom on the pyrazole, with a methyl group instead. This reduces electronegativity and may alter binding interactions .
- trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride: Includes a phenyl group and a methylenedioxy-phenoxy substituent, contributing to greater aromatic bulk compared to the pyrazole-containing target compound .
Molecular Characteristics
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride | C9H14ClFN3 | 219.68 | 4-fluoro-pyrazole, 1-methyl-pyrazole |
| Paroxetine Hydrochloride | C19H20FNO3·HCl | 365.83 | 4-fluorophenyl, benzodioxol-methyloxy |
| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride | C9H16ClN3 | 201.70 | 4-methyl-pyrazole |
| trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride | C20H21ClNO3 | 366.84 | Phenyl, methylenedioxy-phenoxy |
Pharmacological and Physicochemical Properties
- Paroxetine’s benzodioxol group contributes to higher molecular weight and lipophilicity, which may prolong its half-life but reduce aqueous solubility relative to the pyrazole-based compound .
- Fluorine’s electron-withdrawing effect could facilitate halogen bonding in biological targets, a feature absent in non-fluorinated analogs .
Q & A
Q. What are the optimal synthetic routes for 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated pyrazole precursors with piperidine derivatives. Key steps include:
- Pyrazole ring formation : Hydrazine derivatives react with β-keto esters or fluorinated ketones under acidic conditions to form the pyrazole core .
- Piperidine coupling : Nucleophilic substitution or reductive amination links the pyrazole to the piperidine ring. For example, 4-fluoropyrazole derivatives may react with piperidine-4-carboxylic acid esters in the presence of a base (e.g., K₂CO₃) .
- Hydrochloride salt formation : The final product is precipitated using HCl in anhydrous solvents (e.g., ethanol) .
Optimization : Yield and purity depend on temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for piperidine:pyrazole). Purity >95% is achievable via recrystallization from ethanol/water .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at pyrazole C4, methyl at N1). Key signals: δ ~8.2 ppm (pyrazole H5), δ ~2.8 ppm (piperidine H2/H6) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=N stretch in pyrazole), 2500–2700 cm⁻¹ (HCl salt) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~244) .
- X-ray crystallography : Resolve bond angles (e.g., piperidine chair conformation) and hydrogen-bonding networks in the hydrochloride salt .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole-piperidine hybrids):
- CNS targets : Radioligand binding assays for serotonin (5-HT₃) or dopamine receptors (D₂/D₃), given piperidine’s affinity for GPCRs .
- Antimicrobial activity : Broth microdilution assays (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of substitution reactions in the pyrazole ring?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
- Electrophilic substitution : Fluorine at C4 directs incoming electrophiles to C5 due to electron-withdrawing effects. Calculate Fukui indices (e.g., f⁺ >0.1 at C5) .
- Nucleophilic substitution : Piperidine’s N-atom attacks electrophilic pyrazole C3 in SNAr reactions. MD simulations (e.g., Desmond) can visualize transition states .
Validation : Compare DFT predictions with experimental HPLC data (e.g., C5-substituted isomers >85% in HNO₃/H₂SO₄) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-piperidine derivatives?
- Methodological Answer : Address discrepancies via:
- Meta-analysis : Pool data from PubChem (CID: B1390293) and independent studies. For example, conflicting MIC values may arise from assay conditions (pH, inoculum size) .
- Structure-activity relationship (SAR) : Compare substituent effects. Fluorine at pyrazole C4 enhances metabolic stability but reduces aqueous solubility vs. methyl analogs .
- Orthogonal assays : Confirm antimicrobial activity with time-kill curves and biofilm inhibition assays .
Q. How can reaction engineering improve scalability of the synthesis?
- Methodological Answer : Apply principles from RDF2050112 (reaction fundamentals and reactor design):
- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve heat transfer for exothermic steps (e.g., cyclization) .
- Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C for hydrogenation) to minimize purification steps .
- Process analytical technology (PAT) : In-line IR monitors intermediate formation, ensuring >90% conversion before quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
